Ethyl (phenylthio)acetate
Overview
Description
Ethyl (phenylthio)acetate is a compound that is structurally related to various esters used in fragrance materials. It is part of a broader class of compounds known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), which are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid to produce a range of esters, including formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters .
Synthesis Analysis
The synthesis of related esters can involve various reagents and methods. For instance, ethyl (diarylphosphono)acetates, which are Horner-Emmons reagents, are synthesized from triethyl phosphonoacetate and phenols, and are useful for creating Z-unsaturated esters with high selectivity . Another synthesis route for a related compound, ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate, involves a metal-catalyzed acid ethanolysis, which can lead to an unexpected Pummerer rearrangement in the absence of a metal catalyst . Additionally, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids without racemization .
Molecular Structure Analysis
The molecular structure of related compounds such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate has been determined using X-ray crystallography, revealing a non-planar molecule with significant stabilization from intra- and intermolecular hydrogen bonds . Similarly, the crystal structure of (E)-ethyl 2-(5-(3-methyl-2-butenyloxy)-2-(3-(4-(3-methyl-2-butenyloxy)phenyl)acryloyl)phenoxy)acetate shows a monoclinic structure with a coplanar chalcone skeleton .
Chemical Reactions Analysis
The chemical reactivity of related esters can lead to various transformations. For example, ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate can be synthesized through spontaneous aerobic oxidation, which is an important degradation pathway . The Lossen rearrangement mentioned earlier is another example of a chemical reaction that transforms carboxylic acids into hydroxamic acids and ureas .
Physical and Chemical Properties Analysis
The physical properties of ethyl phenyl carbinyl acetate, a related ester, include its acute toxicity, skin irritation, and skin sensitization data, which are important for safety assessments . The crystal structure of ethyl acetate itself has been studied, showing that in the solid state, the molecule is flat with a trans conformation, and there is a preference for the trans over the gauche isomer .
Scientific Research Applications
Green Chemistry in Drug Synthesis
- Application in Suzuki Couplings : Ethyl (4-phenylphenyl)acetate, a derivative of ethyl (phenylthio)acetate, is used in green chemistry approaches for Suzuki coupling reactions. This process is significant in developing nonsteroidal anti-inflammatory drugs for treating arthritis (Costa et al., 2012).
Organic Chemistry Synthesis
- Formation in Reactions with Pyridinium Bromides : Research shows that ethyl (phenylthio)acetate can form through reactions of pyridinium bromides with sulfenamides in ethanol (Mukaiyama & Saigo, 1971).
- Microbial Production Perspectives : Ethyl acetate, to which ethyl (phenylthio)acetate is closely related, has potential in microbial conversion of biomass-derived sugars, suggesting an environmentally friendly production method (Zhang et al., 2020).
- Novel Preparation Methods : The compound can be prepared in high yield using specific chemical treatments, indicating its potential for synthetic applications in organic chemistry (Ogura et al., 1982).
Biomedical Research
- Biologically Active Compounds from Mollusks : Secondary metabolites related to ethyl (phenylthio)acetate, derived from mollusks, have shown antioxidant and anti-inflammatory activities, highlighting their potential in biomedical research (Chakraborty & Joy, 2019).
Biofuel Production
- Conversion into Biodiesel : Ethyl acetate, which shares a functional group with ethyl (phenylthio)acetate, has been used as an acyl acceptor in the lipase-catalyzed preparation of biodiesel from various oils, suggesting a potential application in biofuel production (Modi et al., 2007).
Pharmaceutical and Chemical Industry Applications
- Microencapsulation Techniques : The use of ethyl acetate in microencapsulation techniques for preparing polymeric microspheres indicates a related application for ethyl (phenylthio)acetate in pharmaceuticals and materials science (Sah, 1997).
Safety And Hazards
Ethyl (phenylthio)acetate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
ethyl 2-phenylsulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDRTXNDGKRHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226948 | |
Record name | Acetic acid, (phenylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (phenylthio)acetate | |
CAS RN |
7605-25-6 | |
Record name | Acetic acid, (phenylthio)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7605-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7605-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (phenylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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